Cymantrenecarboxaldehyde
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Overview
Description
Cymantrenecarboxaldehyde is an organometallic compound that features a cyclopentadienyl ring bonded to a manganese tricarbonyl moiety, with an aldehyde functional group attached to the cyclopentadienyl ring. This compound is a derivative of cymantrene, known for its unique properties and versatile reactivity, making it a valuable subject of study in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cymantrenecarboxaldehyde can be synthesized through the reaction of cymantrene with formylating agents. One common method involves the reaction of cymantrene with pyrrol in acetic acid, resulting in the formation of this compound . Another approach is the formylation of cymantrene using Vilsmeier-Haack reaction conditions, where a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis and formylation reactions can be applied on a larger scale. The choice of reagents, reaction conditions, and purification techniques would be optimized for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cymantrenecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution: The cyclopentadienyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Cymantrenecarboxylic acid
Reduction: Cymantrenecarbinol
Substitution: Various substituted cymantrene derivatives depending on the substituents used
Scientific Research Applications
Cymantrenecarboxaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiparasitic properties
Medicine: Studied for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of cymantrenecarboxaldehyde involves its interaction with molecular targets through its aldehyde and organometallic moieties. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the organometallic moiety can participate in coordination and redox reactions. These interactions can modulate various cellular pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Cymantrenecarboxaldehyde can be compared with other similar compounds, such as:
Cymantrene: The parent compound, which lacks the aldehyde functional group.
Cymantrenyl-Nucleobases: Derivatives that incorporate nucleobases, showing enhanced biological activities.
Tetracymantrenylporphyrin: A compound with multiple cymantrene units attached to a porphyrin ring, used in materials science and catalysis.
This compound is unique due to its combination of an aldehyde functional group with the organometallic cymantrene structure, providing a versatile platform for further functionalization and applications in various fields.
Properties
CAS No. |
12152-61-3 |
---|---|
Molecular Formula |
C9H5MnO4- |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-2,4-dien-1-ylidenemethanolate;manganese |
InChI |
InChI=1S/C6H6O.3CO.Mn/c7-5-6-3-1-2-4-6;3*1-2;/h1-5,7H;;;;/p-1 |
InChI Key |
PRRNEYDSQUODBU-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C[O-])C=C1.[Mn] |
Origin of Product |
United States |
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